3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid
Description
3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid (CAS: 1306739-51-4) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring connected via an ether linkage at the 3-position of the aromatic ring . The Boc group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is structurally characterized by:
- Azetidine core: A four-membered saturated ring, offering conformational rigidity.
- Boc protection: A common strategy to prevent undesired reactions at the azetidine nitrogen.
- Ether linkage: Connects the azetidine to the benzoic acid, influencing solubility and reactivity.
Its primary applications lie in medicinal chemistry as a building block for drug candidates, particularly in synthesizing pharmacophores or linkers for targeted therapies .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-5-10(7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEYBVUVIKAEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of 3-Hydroxyazetidine Derivatives
This method, as disclosed in patent CN103524392, involves oxidizing hydroxyl groups on azetidine rings to form the key intermediate:
-
- Starting from 3-hydroxyazetidine-1-carboxylic acid derivatives.
- Oxidation of the hydroxyl group to form azetidin-3-one.
- Protection of the amino group with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc2O).
-
- Dissolving the precursor in ethanedioyl chloride and dichloromethane.
- Adding DMSO and triethylamine to facilitate oxidation.
- Subsequent Boc-protection occurs by reacting with Boc2O under controlled temperature (10-40°C).
-
- The method yields the Boc-azetidine derivative with high efficiency (~91%) and is suitable for scale-up.
Method B: Direct Cyclization via Alkylation
This alternative approach involves alkylation of azetidine precursors with benzyl or substituted benzyl groups, followed by Boc-protection:
-
- Use of 1,3-dichloro-2,2-dimethylpropane as a cyclization precursor.
- Catalysis with potassium iodide and sodium carbonate.
- Reaction carried out in DMF at 50-100°C.
-
- Formation of 1-benzyl-3,3-dimethoxy-azetidine with yields around 58%.
Research Data Table 1: Summary of Boc-Azetidine Synthesis Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation & Boc Protection | 3-hydroxyazetidine derivatives | Boc2O, DMSO, triethylamine | Dichloromethane | 10-40°C | 91 | Suitable for industrial scale |
| Alkylation & Cyclization | 1,3-dichloro-2,2-dimethylpropane | KI, Na2CO3 | DMF | 50-100°C | 58 | Less environmentally friendly |
Conversion to the Azetidin-3-one Derivative
The Boc-protected azetidin-3-yl compounds undergo oxidation to form the corresponding azetidin-3-one, a critical intermediate for subsequent coupling reactions.
Method C: Oxidative Deprotection and Cyclization
-
- Dissolving Boc-azetidine derivatives in ethyl acetate.
- Adding citric acid aqueous solution to hydrolyze protecting groups and facilitate ring closure.
- Crystallization achieved by hexane addition, yielding high purity azetidin-3-one.
-
- The process yields the target compound with approximately 85.4% efficiency.
- Crystallization conditions (hexane at 40-50°C) are optimized for purity and yield.
Data Table 2: Summary of Azetidin-3-one Preparation
| Step | Reagents | Solvent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Deprotection & Cyclization | Boc-azetidine, citric acid | Ethyl acetate | 20-40°C, 3-4 hrs | 85.4 | Suitable for large-scale synthesis |
Functionalization to the Target Compound
The final step involves coupling the azetidin-3-one derivative with a benzoic acid moiety, often via esterification or amidation, to form the desired benzoic acid derivative.
Method D: Esterification and Coupling
-
- Activation of benzoic acid with carbodiimide or similar coupling agents.
- Reaction with azetidin-3-ol or its derivatives under mild conditions.
- Purification by crystallization from hexane or ethyl acetate.
-
- The synthesis demonstrates high yields (~80-85%) with controlled reaction parameters.
Environmental and Industrial Considerations
Recent research emphasizes greener methods, such as replacing solvents like DMSO and dioxane with more environmentally benign alternatives, and optimizing reaction conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can lead to the formation of benzoic acid derivatives, while reduction can produce corresponding alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected azetidine ring is particularly useful in peptide synthesis and other applications requiring selective deprotection.
Biology: The compound's biological applications include its use as a probe in biochemical studies. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceuticals. Its structural features allow for the creation of drugs with specific biological activities.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it a valuable component in the production of a wide range of chemicals.
Mechanism of Action
The mechanism by which 3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Differences :
- Electronic Effects : The oxazole ring introduces π-conjugation and hydrogen-bonding capabilities, contrasting with the electron-withdrawing carboxylic acid group in the target compound .
Functional Group Modifications
Key Differences :
- Linkage Type : Ether vs. methylene bridges affect molecular rigidity and interaction with biological targets .
- Selenium vs.
Physical and Solid-State Properties
- Polymorphism : highlights polymorphic transitions in oxazole analogs under mechanical stress, suggesting similar studies for the target compound could reveal stability challenges during formulation .
- Solubility : The Boc group and benzoic acid moiety likely confer moderate polarity, contrasting with the more lipophilic tert-butoxybenzoic acid (CAS 15360-02-8) .
Biological Activity
3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid, with the CAS number 1306739-51-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
The biological activity of this compound is primarily linked to its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a key enzyme in fatty acid metabolism, and its inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making this compound a candidate for addressing metabolic disorders.
Inhibition of Acetyl-CoA Carboxylase
Research indicates that compounds similar to this compound exhibit significant inhibition of both ACC1 and ACC2 isoforms. For instance, studies have shown that certain analogs can inhibit these enzymes with IC50 values around 50 nM, leading to decreased levels of malonyl-CoA in vivo, which is beneficial for metabolic regulation in conditions such as obesity and diabetes .
Fatty Acid Metabolism
In vitro studies have demonstrated that the compound can effectively reduce triglyceride synthesis in HepG2 cells, with EC50 values indicating potent activity at low concentrations (approximately 1.6 µM for fatty acid synthesis inhibition) . This suggests that it may play a role in managing lipid levels and preventing fatty liver disease.
Metabolic Syndrome
In a study involving obese Zucker rats, administration of ACC inhibitors resulted in lower hepatic malonyl-CoA levels and improved metabolic profiles. The observed effects included reduced triglyceride accumulation and enhanced fatty acid oxidation rates, showcasing the potential therapeutic applications of this compound in treating metabolic syndrome .
Cardiovascular Health
Another area of interest is the impact on cardiovascular risk factors. Inhibition of ACC has been linked to favorable changes in lipid profiles, which could mitigate risks associated with cardiovascular diseases. The compound's ability to modulate these pathways positions it as a promising candidate for further research in cardiovascular therapeutics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.32 g/mol |
| CAS Number | 1306739-51-4 |
| IC50 (ACC Inhibition) | ~50 nM |
| EC50 (Fatty Acid Synthesis Inhibition) | ~1.6 µM |
Q & A
Q. What strategies validate analytical methods when reference standards are unavailable?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
